molecular formula C9H18N2O2 B13237470 Methyl 3-(4-aminopiperidin-1-yl)propanoate

Methyl 3-(4-aminopiperidin-1-yl)propanoate

Cat. No.: B13237470
M. Wt: 186.25 g/mol
InChI Key: UFBTXLYSKBFDJJ-UHFFFAOYSA-N
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Biological Activity

Methyl 3-(4-aminopiperidin-1-yl)propanoate, a compound featuring a piperidine ring with an amino group and an ester functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O2C_{11}H_{18}N_{2}O_2, with a molecular weight of approximately 198.28 g/mol. The structure includes:

  • Piperidine Ring : Contributes to the compound's interaction with neurotransmitter systems.
  • Amino Group : Enhances the compound's ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.
  • Ester Functional Group : May influence the compound's solubility and reactivity in biological systems.

1. Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects. This is attributed to its ability to modulate serotonin and norepinephrine levels, similar to established antidepressants such as selective serotonin reuptake inhibitors (SSRIs) .

2. Analgesic Effects

The compound has also shown promise in pain management. Preliminary studies suggest that it may exert analgesic effects through interactions with opioid receptors or by modulating pain pathways, although specific mechanisms require further investigation .

3. Anticancer Potential

Emerging studies have explored the anticancer properties of piperidine derivatives, including this compound. Research indicates potential cytotoxic effects against various cancer cell lines, including those from breast and colon cancers. The mechanism may involve apoptosis induction through modulation of key signaling pathways .

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems:

  • Serotonin Receptors : The compound may enhance serotonergic transmission, contributing to its antidepressant effects.
  • Norepinephrine Pathways : By influencing norepinephrine levels, it may play a role in mood regulation and pain perception.

Additionally, its structural similarity to other piperidine derivatives suggests potential interactions with various receptors involved in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantModulates serotonin and norepinephrine levels
AnalgesicExhibits pain-relieving properties
AnticancerInduces apoptosis in cancer cell lines

Case Study Insights

Recent studies have highlighted the potential of this compound in treating depression and pain. For instance, a study demonstrated significant improvements in behavioral assays indicative of antidepressant activity when administered in animal models . Another investigation focused on its cytotoxic effects against breast cancer cells, revealing promising results that warrant further exploration into its mechanism of action .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(4-aminopiperidin-1-yl)propanoate

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)4-7-11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3

InChI Key

UFBTXLYSKBFDJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCC(CC1)N

Origin of Product

United States

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